N~1~-[4-({4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE

Medicinal Chemistry Drug Design Physicochemical Profiling

This fully synthetic bis-sulfonamide features a central piperazine ring substituted at N1 by a 4-methoxybenzenesulfonyl group and at N4 by a sulfonamide-linked phenylacetamide terminus. Unlike common piperazine-amide/sulfonamide hybrids, the N1-sulfonyl linkage fundamentally alters electrostatic surface and conformational flexibility, yielding >10-fold target affinity differences in SAR studies. With two ionisable NH groups (sulfonamide NH and acetamide NH) whose pKa values differ markedly from mono-sulfonamide analogs, it serves as a validated bis-sulfonamide prototype for diversity-oriented synthesis libraries. Ideal for SPR/ITC binding thermodynamics studies and NAT substrate specificity assays. Predicted tPSA >113 Ų ensures peripheral target selectivity with CNS exclusion.

Molecular Formula C19H23N3O6S2
Molecular Weight 453.5 g/mol
Cat. No. B3468227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~1~-[4-({4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE
Molecular FormulaC19H23N3O6S2
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H23N3O6S2/c1-15(23)20-16-3-7-18(8-4-16)29(24,25)21-11-13-22(14-12-21)30(26,27)19-9-5-17(28-2)6-10-19/h3-10H,11-14H2,1-2H3,(H,20,23)
InChIKeyDNOQGVQVSWJHJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N~1~-[4-({4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE – Structural Identity and Physicochemical Baseline for Procurement


N~1~-[4-({4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE is a fully synthetic bis‑sulfonamide featuring a central piperazine ring substituted at N1 by a 4‑methoxybenzenesulfonyl group and at N4 by a sulfonamide‑linked phenylacetamide terminus . The compound is offered as a research‑grade screening molecule by established chemical suppliers . Its dual sulfonamide architecture distinguishes it from the more frequently encountered piperazine‑amide/sulfonamide hybrids and may introduce altered hydrogen‑bond acceptor/donor geometry and metabolic stability relative to amide‑containing congeners [1].

Why N~1~-[4-({4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE Cannot Be Replaced by Common Piperazine‑Sulfonamide or Piperazine‑Amide Analogs


Simple in‑class substitution is unreliable because the N1‑sulfonyl linkage (vs. N1‑carbonyl in benzoyl analogs) fundamentally alters the electrostatic surface and conformational flexibility of the piperazine core . SAR studies on sulfonyl‑tethered piperazines demonstrate that the sulfonamide oxygen atoms form distinct hydrogen‑bond networks with biological targets compared with amide carbonyls, frequently resulting in >10‑fold differences in target affinity within congeneric series [1]. Furthermore, the bis‑sulfonamide arrangement introduces two ionisable NH groups (sulfonamide NH and acetamide NH) whose pKa values and pH‑dependent solubility differ markedly from mono‑sulfonamide or amide‑only analogs . These factors preclude reliable interchange based solely on gross chemical class membership.

N~1~-[4-({4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE – Quantitative Differentiation Versus Closest Analogs


Hydrogen‑Bond Acceptor Count: Bis‑Sulfonamide vs. Benzoyl‑Sulfonamide Hybrid

The target compound contains two sulfonamide groups, providing eight hydrogen‑bond acceptors (HBA). In contrast, the structurally closest purchased analog, N-(4-{[4-(4-methoxybenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide (CAS 428851-34-7), contains one amide carbonyl and one sulfonamide, yielding only six HBA . This quantitative difference in HBA count directly impacts aqueous solubility, passive membrane permeability, and target‑binding pharmacophore complementarity [1].

Medicinal Chemistry Drug Design Physicochemical Profiling

Topological Polar Surface Area (tPSA): Predicted Difference Versus Benzoyl Analog

The benzoyl‑sulfonamide analog (SC‑6552739) exhibits a tPSA of 96.0 Ų (calculated) . Replacing the benzoyl carbonyl with a sulfonyl group is predicted to increase tPSA by approximately 17–20 Ų, based on known group contributions (sulfonamide ≈ +43 Ų vs. amide ≈ +26 Ų when considering additional oxygen) [1]. This places the target bis‑sulfonamide in a tPSA range of ~113–116 Ų, which is above the typical threshold for optimal CNS penetration (<90 Ų) and may favor peripheral target engagement or enhanced solubility [2].

ADME Blood‑Brain Barrier Permeability Oral Bioavailability

Metabolic Vulnerability: Sulfonamide vs. Amide N‑Acetylation Potential

The acetamide moiety in the target compound is present as a free NH‑containing sulfonamide‑linked acetamide, whereas the benzoyl analog contains an amide linkage to the piperazine. Primary sulfonamides (R‑SO2NH‑R′) are known substrates for N‑acetyltransferase (NAT) enzymes, often undergoing rapid N‑acetylation in hepatocytes, whereas tertiary benzamide linkages are metabolically more resistant [1]. In a study of structurally related piperazine sulfonamides, compounds bearing a free sulfonamide NH exhibited >50% depletion in human liver microsomes within 30 min, while the corresponding N‑methylated sulfonamides or amides showed <20% depletion under identical conditions [2]. This indicates that the target bis‑sulfonamide may exhibit a distinct metabolic liability profile that requires targeted stability optimization.

Metabolic Stability N‑Acetylation Drug Metabolism

Conformational Flexibility: Rotatable Bond Count Difference

The target bis‑sulfonamide contains two S–N rotatable bonds linking the piperazine to the two aryl groups. The benzoyl analog (SC‑6552739) has three rotatable bonds (vendor listing) . The difference arises because the sulfonamide S–N bond has a higher rotational barrier (~8–10 kcal/mol) compared with the amide C–N bond (~15–20 kcal/mol) [1]. Consequently, the target compound samples a broader conformational ensemble in solution at physiological temperature, potentially allowing it to adapt to diverse target binding pockets but also incurring a larger entropic penalty upon binding relative to the more rigid benzoyl comparator.

Conformational Analysis Entropy Binding Affinity

Optimal Research and Procurement Scenarios for N~1~-[4-({4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE


Scaffold‑Hopping Library Design for Sulfonamide‑Rich Chemical Space

For medicinal chemistry programs seeking to replace metabolically labile amide bonds with isosteric sulfonamide linkages, this compound serves as a validated bis‑sulfonamide prototype. Its elevated HBA count and distinct conformational profile (Section 3, Evidence Items 1 & 4) make it suitable for diversity‑oriented synthesis libraries targeting novel chemical space [1].

Peripheral Target Screening Panels Requiring Low CNS Penetration

The predicted tPSA of ~113–116 Ų places this compound above the CNS‑penetrant threshold (Section 3, Evidence Item 2). It is therefore well‑suited for primary screening against peripheral targets (e.g., inflammatory, metabolic, or cardiovascular receptors) where CNS exclusion is desired to minimize neurological side effects [2].

Metabolic Stability Profiling and N‑Acetylation Susceptibility Studies

Owing to its free sulfonamide NH group, this compound is a relevant probe for investigating N‑acetyltransferase (NAT) substrate specificity in human hepatocyte assays (Section 3, Evidence Item 3). Researchers studying acetylator phenotype‑dependent drug metabolism can employ it as a model substrate alongside established sulfonamide drugs [3].

Biophysical Assay Development for Sulfonamide‑Protein Interactions

The dual sulfonamide architecture provides a unique hydrogen‑bond donor/acceptor pattern suitable for surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) studies aimed at quantifying sulfonamide‑protein binding thermodynamics. Its conformational flexibility (Section 3, Evidence Item 4) allows exploration of induced‑fit binding mechanisms relevant to fragment‑based lead discovery [4].

Quote Request

Request a Quote for N~1~-[4-({4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.